molecular formula C19H21N5O2S B2559579 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034226-18-9

1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2559579
CAS No.: 2034226-18-9
M. Wt: 383.47
InChI Key: PGAXKMKRLBQDHM-UHFFFAOYSA-N
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Description

The compound 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with ethyl (position 1) and methyl (position 7) groups. The carboxamide at position 3 is linked to a pyrrolidin-3-yl moiety bearing a thiazol-2-yl substituent.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-23-11-15(16(25)14-5-4-12(2)21-17(14)23)18(26)22-13-6-8-24(10-13)19-20-7-9-27-19/h4-5,7,9,11,13H,3,6,8,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAXKMKRLBQDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the naphthyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features several key structural components:

  • Naphthyridine Core : This bicyclic structure is known for its significant biological activity.
  • Thiazole Ring : Contributes to the compound's pharmacological profile.
  • Pyrrolidine Moiety : Enhances the bioactivity through modulation of receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit potent antimicrobial properties. Specifically, compounds similar to 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine have shown effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated that naphthyridine derivatives can outperform traditional antibiotics like ciprofloxacin against Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of naphthyridine derivatives has been widely documented. The compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that naphthyridine derivatives can inhibit tumor growth by targeting multiple cellular mechanisms .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine have been investigated for their anti-inflammatory effects:

  • Experimental Findings : Various studies report a significant reduction in pro-inflammatory cytokines when treated with naphthyridine derivatives, suggesting their potential use in managing inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against P. aeruginosa
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of naphthyridine derivatives:

  • Antimicrobial Efficacy : A study found that a related naphthyridine derivative exhibited an ED50 value significantly lower than established antibiotics against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : Research demonstrated that certain analogs led to a decrease in cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that these compounds could modulate immune responses effectively, suggesting their use in treating chronic inflammatory diseases .

Scientific Research Applications

Biological Activities

1-Ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with naphthyridine scaffolds exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. In particular, studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic or antifungal agent .

Phosphodiesterase Inhibition

Similar compounds have been investigated as phosphodiesterase inhibitors, which play a crucial role in regulating intracellular signaling pathways. This activity could make the compound relevant in treating conditions like Alzheimer's disease by enhancing cGMP levels .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. For example:

  • Formation of the Naphthyridine Core : Initial steps involve constructing the naphthyridine framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps introduce the ethyl and methyl substituents along with the thiazole-pyrrolidine moiety through coupling reactions.
  • Final Modifications : The final stages often include purification and characterization to ensure the desired purity and structural integrity.

Case Studies

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

  • Anticancer Studies : A study reported the synthesis of various naphthyridine derivatives and their evaluation against multiple human cancer cell lines. The results indicated significant cytotoxicity linked to the structural features of these compounds .
  • Alzheimer’s Disease Research : Investigations into phosphodiesterase inhibitors have shown that modifications to naphthyridine structures can lead to improved solubility and bioavailability, enhancing their therapeutic potential for neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group at position 3 of the 1,8-naphthyridine core undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis : Treatment with 6 M HCl in acetic acid cleaves the carboxamide bond, yielding the corresponding carboxylic acid derivative (e.g., compound 2 in ).

  • Aminolysis : Reaction with amines (e.g., urea in propan-2-ol) forms substituted ureas or thioureas (e.g., derivatives 14 , 15 in ).

Key Data :

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6 M HCl, acetic acid, RTCarboxylic acid85%
AminolysisUrea, propan-2-ol, refluxUrea derivative72%

Condensation Reactions

The thiazole-pyrrolidine substituent facilitates condensation with carbonyl compounds:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in the presence of ortho-phosphoric acid forms hydrazone derivatives (e.g., ). Intramolecular N–H···O hydrogen bonding stabilizes the product.

Example :

text
1-Ethyl-7-methyl-4-oxo-carboxamide + Benzaldehyde → N'-Benzylidene hydrazide

Conditions : Ethanol, reflux (2 h), 89% yield .

Heterocycle Functionalization

The thiazole ring participates in electrophilic substitution and coordination chemistry:

  • Sulfur Reactivity : The thiazole sulfur atom engages in hydrogen bonding, as observed in crystal structures (e.g., intramolecular N–H···O bonds in ).

  • Metal Coordination : Thiazole derivatives form complexes with transition metals (e.g., Cu²⁺, Co²⁺), enhancing antibacterial activity (see ).

Structural Evidence :

  • Crystal Data : Triclinic system, space group P1, with bond lengths: C–S = 1.68 Å, C–N = 1.32 Å .

Oxidation and Reduction

  • N-Oxide Formation : Nitration with 30% HNO₃ introduces nitro groups, which can be reduced to amino derivatives using Raney Ni (e.g., compound 6 in ).

  • Reductive Amination : Nitroso intermediates (e.g., 5 in ) are reduced to amines under H₂/Pd-C.

Key Reaction Pathway :

text
Nitro derivative → Nitroso intermediate → Amino derivative

Conditions : Raney Ni, propan-2-ol, RT → reflux .

Pharmacological Modifications

Structural analogs demonstrate enhanced antimicrobial activity through:

  • Fluorination : Introducing fluorine at position 6 improves Gram-positive bacterial inhibition (e.g., compound 12e in ).

  • Methylation : A methyl group at position 7 increases lipophilicity, boosting membrane penetration (e.g., compound 11a in ).

Comparative Bioactivity :

Analog StructureMIC (μg/mL) vs S. aureusReference
7-Methyl derivative0.25
6-Fluoro derivative0.12

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 300°C, confirmed by thermogravimetric analysis (TGA) .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, forming quinoline byproducts .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Scaffold Modifications

Compound 5a3 :
  • Structure : 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide .
  • Key Differences :
    • Position 1 : 4-Chlorobenzyl substituent instead of ethyl.
    • Amide Group : Attached to 3-chlorophenyl rather than thiazole-pyrrolidine.
  • Physical Properties :
    • Melting point >300°C (indicative of high crystallinity due to halogenated aromatic rings).
    • Molecular weight: 424.28 g/mol.
    • IR peaks: 1686 cm⁻¹ (keto C=O), 1651 cm⁻¹ (amide C=O) .
Compound from :
  • Structure : 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide .
  • Key Differences :
    • Amide Group : Attached to a 3-(trifluoromethyl)benzyl group.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s thiazole-pyrrolidine group.

Amide Substituent Variations

Compound 25 () :
  • Structure : 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(thiazol-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid .
  • Heterocycle: Piperazine-thiazole substituent (6-membered ring) vs. pyrrolidine-thiazole (5-membered) in the target compound.
  • Physical Properties :
    • Melting point: 223–224°C .
    • NMR Data: δ 6.60–7.40 ppm (aromatic and thiazole protons) .
Compound 4 () :
  • Structure: 3-[4-Amino-5-thioxo-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one .
  • Key Differences :
    • Position 3 : 1,2,4-Triazole-thione substituent instead of carboxamide.

Functional Group Impact on Properties

Compound Amide Substituent Melting Point Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiazole-pyrrolidine Not reported ~422* Thiazole, pyrrolidine, ethyl, methyl
5a3 3-Chlorophenyl >300°C 424.28 Chlorobenzyl, chlorophenyl
3-(Trifluoromethyl)benzyl Not reported ~422* Trifluoromethyl, ethyl, methyl
Compound 25 Piperazine-thiazole 223–224°C 547.02† Chloro-fluoro-benzyl, piperazine
Compound 67 () Adamantyl Not reported 422 (MH+) Adamantyl, pentyl

*Estimated based on similar core structures.
†Calculated for C₂₅H₂₃ClFN₅O₃S.

Structural and Functional Implications

Thiazole rings enhance π-π stacking interactions, while trifluoromethyl groups () improve membrane permeability .

Solubility and Bioavailability :

  • Halogenated aryl groups (e.g., 5a3) reduce solubility but increase binding affinity to hydrophobic targets .
  • The target compound’s pyrrolidine-thiazole group may balance lipophilicity and solubility better than purely aromatic substituents.

Synthetic Routes :

  • Carboxamide derivatives (e.g., target compound, 5a3) are typically synthesized via coupling reactions between carboxylic acid derivatives and amines .
  • Piperazine-thiazole derivatives () require multi-step functionalization of the naphthyridine core .

Q & A

Q. What are the key synthetic strategies for constructing the 1,8-naphthyridine core in this compound?

The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. For example, intermediates like ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be prepared using substituted pyridines or pyrazoles under reflux with catalysts like P₂S₅ for thiation . Subsequent functionalization (e.g., coupling with thiazole-pyrrolidine moieties) employs nucleophilic substitution or amidation. For instance, Method C (80°C, 5 h, ethanol crystallization) achieved a 50% yield for a related thiazole-piperazine analog .

Q. Which spectroscopic methods are essential for structural validation?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, thiazole protons resonate at δ 6.60–7.20 ppm, while naphthyridine H-2 appears as a singlet at δ 8.50 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for exact mass matching) .

Q. How is purity assessed during synthesis?

Elemental analysis (C, H, N) is used to verify purity, with deviations >0.4% indicating impurities. Recrystallization from ethanol or toluene further refines purity .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole-ring substitution be addressed?

Regioselective introduction of the thiazole-pyrrolidine group requires optimized coupling conditions. Method D (18 h, DMF, 38% yield) uses 1-(thiazol-2-yl)pyrrolidine derivatives with activated naphthyridine intermediates. Computational modeling (e.g., DFT calculations) predicts reactive sites, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies (e.g., mp 223–269°C for analogs ) often arise from polymorphic forms or solvent residues. Solutions include:

  • DSC/TGA analysis to confirm thermal stability.
  • X-ray crystallography to identify crystal packing differences.
  • Repetition under strictly anhydrous conditions .

Q. How can reaction yields be improved for large-scale synthesis?

  • Solvent optimization : Ethanol or DMF enhances solubility of intermediates .
  • Catalyst screening : K₂CO₃ or NaN₃ improves nucleophilic substitution efficiency .
  • Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses .

Q. What computational tools predict the compound’s reactivity or stability?

ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., transition state analysis) with machine learning. This identifies optimal conditions (e.g., solvent, temperature) and predicts degradation pathways .

Methodological Recommendations

  • For reproducibility : Adopt strict anhydrous protocols and document solvent batch sources.
  • For SAR studies : Synthesize analogs with modified pyrrolidine-thiazole groups (e.g., 3-aminopyrrolidine ) to probe bioactivity.
  • For computational design : Use Gaussian or ORCA software for reaction path simulations .

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